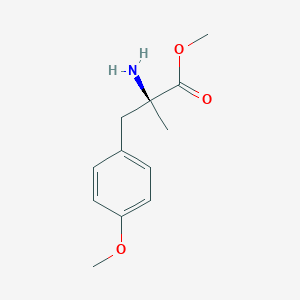

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H17NO3/c1-12(13,11(14)16-3)8-9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3/t12-/m0/s1 |

InChI Key |

IRQMWGCJUKKCQY-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)OC)(C(=O)OC)N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves esterification with methyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The following compounds share structural similarities with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Electronic Effects : The 4-methoxyphenyl group in the target compound provides electron-donating properties, enhancing stability compared to electron-withdrawing groups like nitro () or hydroxyl (). This influences reactivity in synthetic pathways and binding affinity in biological systems.

- Ester Group : The methyl ester (vs. ethyl) may improve metabolic stability but reduce volatility, contrasting with ethyl esters identified as aroma compounds ().

Herbicidal Activity

Compounds with 4-methoxyphenyl or substituted aryl groups, such as those in , exhibit selective herbicidal activity against dicotyledonous plants (e.g., rape) but weak activity against monocots (e.g., barnyard grass). The target compound’s methoxy group likely enhances lipophilicity, aiding membrane penetration in target weeds .

Antimicrobial Potential

Analogous α-amino acid derivatives with thiazole or aryl substitutions () show inhibitory activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) without cytotoxicity in human cells. The target compound’s methyl ester may serve as a prodrug, improving bioavailability compared to carboxylic acid analogs .

Metabolic and Pharmacokinetic Relevance

The hydroxylated metabolite () suggests phase I metabolism pathways (e.g., demethylation of the methoxy group). This highlights the need for stability studies in drug design to avoid rapid clearance .

Research Findings and Data Analysis

Biological Activity

Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate, also known as a chiral amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- IUPAC Name : methyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate

- Structural Features : The compound features an amino group, a methoxyphenyl group, and an ester functional group, which contribute to its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate |

| Isomeric SMILES | CC@(C(=O)OC)N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Pharmacological Applications

Research has highlighted several potential pharmacological applications for this compound:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, which could be beneficial in treating diseases where enzyme modulation is therapeutic.

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against cancer cells. For example, related compounds have demonstrated IC50 values indicating significant inhibitory actions on cell lines like HCT-116 and HeLa .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory potential, making it a candidate for developing new anti-inflammatory drugs.

Case Studies and Research Findings

- Antiproliferative Activity : A study involving a series of derivatives based on similar structures reported that certain compounds exhibited strong inhibitory actions against cancer cell lines, with IC50 values ranging from 0.69 to 11 μM compared to standard treatments like doxorubicin .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound's structural features allow it to effectively bind to target proteins involved in cancer progression, suggesting a pathway for therapeutic development .

- Comparative Analysis : A comparative study of various derivatives indicated that modifications to the methoxy group significantly affect biological activity. For instance, substituting the methoxy with chlorine altered the compound's interaction with biological targets, showcasing the importance of structural nuances in pharmacology.

Q & A

Q. What are the standard synthetic routes and reaction conditions for preparing Methyl (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoate?

The synthesis typically involves multi-step processes, including condensation, reduction, and amination. For example:

- Starting materials : 4-methoxybenzaldehyde derivatives are condensed with methyl acetoacetate under basic conditions to form β-keto esters.

- Reduction : Sodium borohydride or catalytic hydrogenation reduces the ketone group to a secondary alcohol.

- Amination : The alcohol intermediate undergoes nucleophilic substitution with ammonia or protected amines under acidic conditions.

- Chiral resolution : Asymmetric catalysis (e.g., chiral ligands or enzymes) ensures enantiomeric purity for the (S)-configuration . Key conditions include inert atmospheres (N₂/Ar), polar aprotic solvents (e.g., THF, DMF), and temperatures between 0°C and 80°C to optimize yield and stereoselectivity.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly the methoxyphenyl and methylpropanoate groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB to verify >99% enantiomeric excess (ee) for the (S)-form .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The amino and ester groups may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize conformers.

- Impurity interference : Trace byproducts (e.g., diastereomers or oxidation products) require rigorous purification via column chromatography or recrystallization.

- X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. What methodologies optimize enantiomeric purity in large-scale synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to enhance ee.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

- Dynamic kinetic resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to achieve near-quantitative ee .

Q. How does the methoxyphenyl group influence the compound’s reactivity in medicinal chemistry applications?

- Electron-donating effects : The 4-methoxy group stabilizes aryl radicals and enhances electrophilic aromatic substitution.

- Pharmacophore design : The group mimics tyrosine residues in enzyme-binding pockets, enabling competitive inhibition studies (e.g., kinase or protease assays).

- Metabolic stability : Methoxy groups reduce oxidative degradation by cytochrome P450 enzymes, improving pharmacokinetic profiles .

Methodological Guidance for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.